tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate
Description
Properties
IUPAC Name |
tert-butyl 2-[4-(2-hydroxyethyl)triazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3/c1-10(2,3)16-9(15)7-13-6-8(4-5-14)11-12-13/h6,14H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKHTMBSAGQLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(N=N1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate typically involves the following steps:
Preparation of 1,2,3-Triazole Derivative:
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the triazole ring is replaced by the hydroxyethyl group.
Esterification: The final step involves the esterification of the hydroxyethyl-substituted triazole with tert-butyl alcohol in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The triazole ring can be reduced to form a corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of triazole-based amines.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Triazole Derivatives
Substituent Effects on the Triazole Ring
Key Observations :
- The 2-hydroxyethyl group enhances water solubility compared to hydrophobic substituents like trifluoromethyl or tert-butyl .
Ester Group Variations
Biological Activity
Tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate (CAS Number: 121552734) is a compound of interest due to its structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C10H17N3O3. The compound features a triazole ring, which is known for its biological significance in medicinal chemistry. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H17N3O3 |
| SMILES | CC(C)(C)OC(=O)CN1C=C(N=N1)CCO |
| InChI | InChI=1S/C10H17N3O3/c1-10(2,3)16-9(15)7-13-6-8(4-5-14)11-12-13/h6,14H,4-5,7H2,1-3H3 |
The biological activity of this compound is primarily attributed to the triazole moiety. Triazoles are known to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The hydroxyl group in the side chain may enhance solubility and bioavailability, potentially leading to increased efficacy in biological systems.
Case Studies
Several case studies highlight the potential applications of triazole-containing compounds:
- Inhibition of Tumor Growth : A study focusing on triazole derivatives reported their ability to induce apoptosis in cancer cells while sparing non-tumorigenic cells. This selectivity suggests that modifications like those found in this compound could enhance therapeutic profiles .
- Antimicrobial Efficacy : Research on similar compounds has demonstrated effective inhibition of pathogenic fungi such as Candida species. These findings support the exploration of this compound as a potential antifungal agent .
Research Findings
Current literature does not provide extensive data specifically on this compound; however, the following general findings about triazole derivatives can be noted:
| Activity Type | Related Findings |
|---|---|
| Anticancer | Significant growth inhibition in various cancer lines |
| Antifungal | Effective against common fungal pathogens |
| Enzyme Inhibition | Potential to inhibit key metabolic enzymes |
Q & A
Q. Basic
- X-ray crystallography : Resolves absolute configuration and bond lengths (mean C–C = 0.002 Å ).
- NMR spectroscopy : H and C NMR identify substituent effects on triazole ring electron density (e.g., deshielding of triazole protons at δ 7.8–8.2 ppm ).
- Mass spectrometry : HRMS confirms molecular ion ([M+H] at m/z 284.1372) and fragmentation patterns .
Q. Advanced
- DFT calculations : Map frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For triazole derivatives, gaps of ~4.5 eV correlate with antimicrobial activity .
- In situ IR spectroscopy : Monitor reaction intermediates (e.g., azide stretching at 2100 cm) to refine mechanistic models .
How can researchers design experiments to evaluate the biological activity of this compound?
Advanced
Leverage structure-activity relationship (SAR) principles:
- Functional group variation : Replace the hydroxyethyl group with methyl or phenyl to assess hydrophobicity effects on membrane permeability .
- Assay selection :
- Antimicrobial : Broth microdilution (MIC) against S. aureus and E. coli .
- Anticancer : MTT assay on HeLa cells, with IC values <50 µM indicating potency .
- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., fungal CYP51 for antifungal activity) .
What computational tools are effective for predicting reaction pathways and optimizing catalysis?
Q. Advanced
- Reaction path search software (e.g., GRRM): Identifies low-energy pathways for CuAAC, minimizing side products like 1,5-disubstituted triazoles .
- Machine learning (ML) : Train models on triazole reaction datasets to predict optimal catalysts (e.g., Cu(I)/TBTA vs. Ru(II)) and solvent systems .
- Microkinetic modeling : Integrate rate constants from DFT (e.g., activation energy ~25 kcal/mol) to simulate time-dependent yields .
How do solvent and temperature gradients impact the stability of this compound during storage?
Q. Basic
Q. Advanced
- Accelerated stability studies : Use Arrhenius equations (E ~15 kJ/mol) to extrapolate degradation rates for long-term storage .
What strategies address low reproducibility in scaled-up synthesis?
Q. Advanced
- Design of Experiments (DOE) : Use factorial designs to test variables (catalyst loading, temperature). For 10 g batches, optimal conditions: 5 mol% Cu(I), 60°C, 12 hours .
- Flow chemistry : Continuous reactors minimize thermal gradients, improving yield consistency (±2%) .
How can conflicting bioactivity data across studies be reconciled?
Q. Advanced
- Meta-analysis : Normalize data using Z-score comparisons across assays .
- Cellular uptake studies : Quantify intracellular concentrations via LC-MS to distinguish poor permeability from true inactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
